

Chemical and physical properties of 9,10-EpOME.

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Compound of Interest

Compound Name: Coronaric acid

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An In-depth Technical Guide to 9,10-Epoxyoctadecenoic Acid (9,10-EpOME)

Introduction

9,10-Epoxyoctadecenoic acid (9,10-EpOME), also known as **Coronaric Acid** or Leukotoxin, is a biologically active lipid mediator derived from the essential omega-6 fatty acid, linoleic acid.

[1][2] It belongs to a class of molecules called epoxides, which are formed through the enzymatic action of cytochrome P450 (CYP) epoxygenases.[3][4] This molecule and its metabolites are implicated in a variety of physiological and pathological processes, particularly those related to inflammation.[5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and experimental methodologies associated with 9,10-EpOME.

Chemical and Physical Properties

9,10-EpOME is the 9,10-cis epoxide of linoleic acid.[2][8] While it is a well-studied compound, some of its physical properties are not extensively reported in the literature.

Table 1: General and Chemical Properties of 9,10-EpOME

Property	Value	Source(s)
IUPAC Name	8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid	[9]
Synonyms	Leukotoxin, Coronaric Acid, (±)9,10-EODE, 9,10-epoxy-12Z-octadecenoic acid	[1][2][8]
CAS Number	6814-52-4 (for the racemate)	[1][8]
Molecular Formula	C ₁₈ H ₃₂ O ₃	[1][2][8][9]
Molecular Weight	296.45 g/mol (Average)[10], 296.5 g/mol [2][8]	[2][8][10]
Monoisotopic Mass	296.23514488 Da	[9][10]

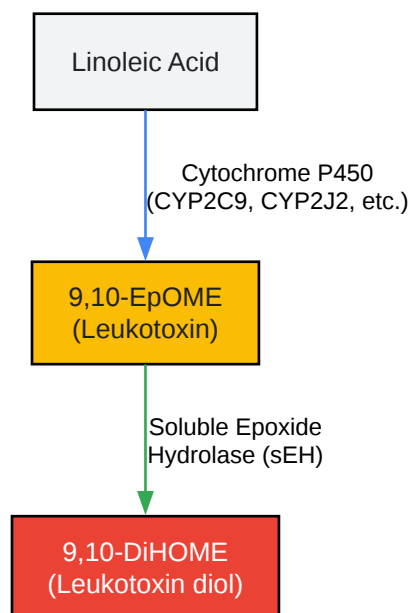
Table 2: Physical and Solubility Properties of 9,10-EpOME

Property	Value	Source(s)
Physical State	Solid	[9]
Melting Point	Not Available	[10]
Boiling Point	Not Available	[10]
Solubility	DMF: 50 mg/ml DMSO: 50 mg/ml Ethanol: 50 mg/ml PBS (pH 7.2): 1 mg/ml	[2][11]
Water Solubility	Not Available	[10]

Biosynthesis and Metabolism

9,10-EpOME is synthesized from linoleic acid by cytochrome P450 (CYP) epoxxygenases, with CYP2J2, CYP2C8, and CYP2C9 being the primary isoforms responsible for this conversion.[3] Once formed, 9,10-EpOME can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also known as

leukotoxin diol.[3][4][12] This metabolic conversion is critical, as many of the biological effects attributed to 9,10-EpOME are actually mediated by 9,10-DiHOME.[6][12]



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Biosynthesis and metabolism of 9,10-EpOME.

Biological Activities and Signaling Pathways

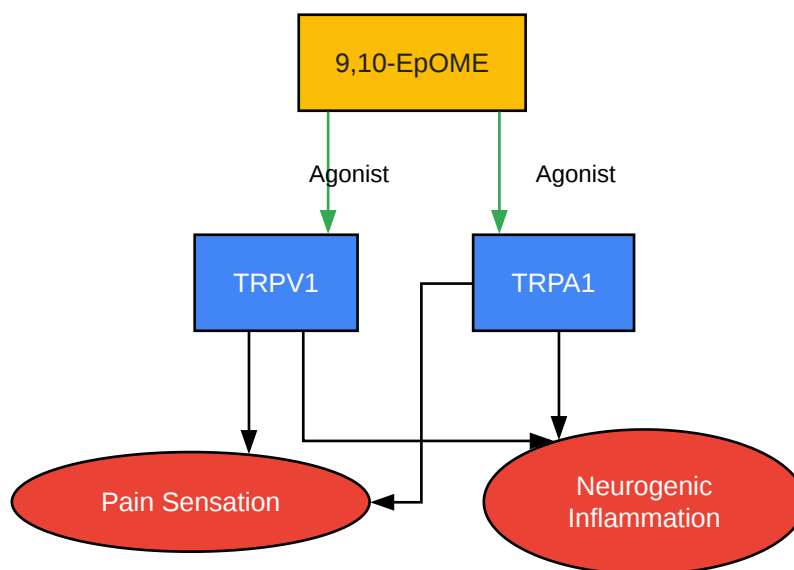
9,10-EpOME and its metabolite 9,10-DiHOME are involved in a range of biological activities, particularly in the context of inflammation and cellular signaling.

Inflammation and Immune Response

- **Neutrophil Chemotaxis:** 9,10-EpOME and its diol metabolite have been shown to induce the migration of neutrophils, a key process in the inflammatory response.[5][6]
- **Respiratory Burst:** 9,10-EpOME can act as a weak stimulant of the neutrophil respiratory burst, a process that generates reactive oxygen species.[6]
- **Pro-inflammatory Mediator:** Elevated levels of 9,10-EpOME are associated with inflammatory conditions such as acute respiratory distress syndrome (ARDS).[2][6]

Pain and Nociception

9,10-EpOME can activate nociceptive ion channels, specifically Transient Receptor Potential (TRP) channels.

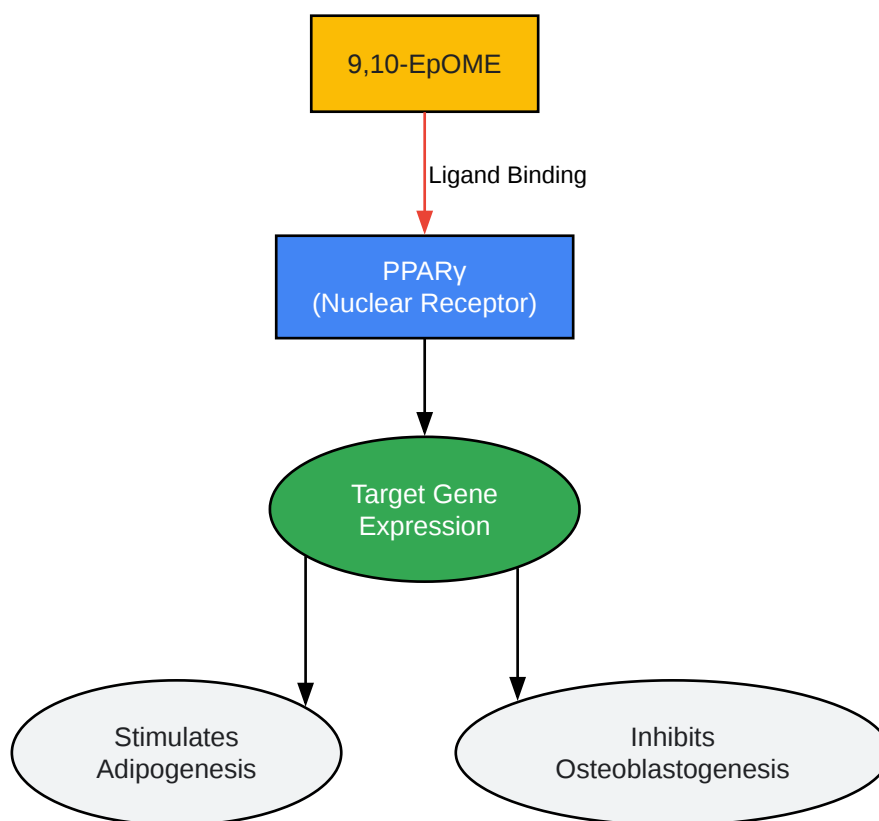


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Activation of TRP channels by 9,10-EpOME.

PPAR γ Activation

Both 9,10-EpOME and 9,10-DiHOME have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor involved in lipid metabolism and inflammation.^{[3][10]}



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9,10-EpOME as a ligand for PPAR γ .

Cytotoxicity and Mitochondrial Dysfunction

While 9,10-EpOME itself shows some biological activity, its diol metabolite, 9,10-DiHOME, is often considered the more toxic species.^{[6][12]} 9,10-DiHOME has been shown to induce mitochondrial dysfunction, which can lead to cell death.^{[2][13]}

Experimental Protocols

Synthesis of 9,10-EpOME

A common method for the synthesis of a mixture of 9(10)-EpOME and 12(13)-EpOME involves the epoxidation of linoleic acid.^[6] While specific, detailed protocols are proprietary or vary between laboratories, a general approach is as follows:

- **Epoxidation:** Linoleic acid is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The reaction

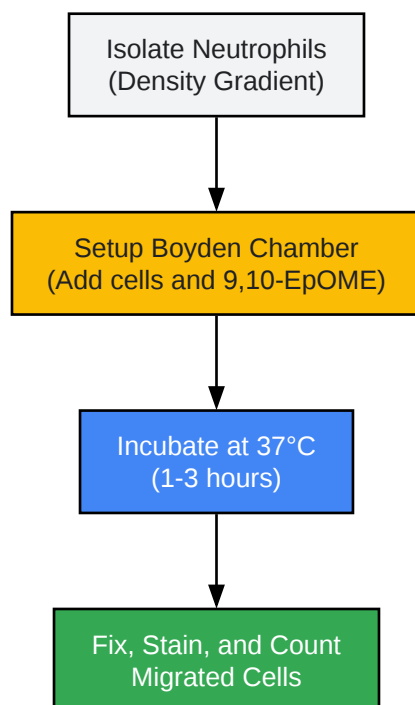
is typically carried out at a low temperature (e.g., 0°C to room temperature) and monitored by thin-layer chromatography (TLC).

- Purification: The resulting mixture of epoxides is purified using chromatographic techniques. A common method is reverse-phase high-performance liquid chromatography (HPLC).[6]

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the chemoattractant properties of 9,10-EpOME.[5]

- Neutrophil Isolation: Human neutrophils are isolated from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 μm pore size) is used.
 - The lower chamber is filled with media containing various concentrations of 9,10-EpOME (e.g., 10^{-9} to 10^{-6} M).[5] A known chemoattractant (e.g., fMLP) serves as a positive control, and buffer alone is the negative control.
 - Isolated neutrophils are placed in the upper chamber.
- Incubation: The chamber is incubated at 37°C in a humidified incubator for 1-3 hours to allow for cell migration towards the chemoattractant in the lower chamber.[5]
- Quantification: After incubation, the membrane is removed, and the cells that have migrated to the lower side are fixed and stained. The number of migrated cells is then counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye, and migration can be quantified using a plate reader.[5]



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Workflow for a neutrophil chemotaxis assay.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,10-EpOME in biological samples.

- **Sample Preparation:** Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a liquid-liquid extraction method, often with a solvent mixture like ethyl acetate or a combination of methanol and chloroform. An internal standard (e.g., deuterated 9,10-EpOME-d4) is added before extraction for accurate quantification.[\[11\]](#)
- **Chromatographic Separation:** The extracted lipids are separated on a C18 reverse-phase HPLC column.
 - **Mobile Phase A:** Water with 0.1% formic acid.[\[14\]](#)
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.[\[14\]](#)

- Gradient: A linear gradient is used to elute the analytes. For example, starting at 50% B and increasing to 100% B over 10 minutes.[14]
- Mass Spectrometric Detection: The eluting compounds are ionized, typically using negative mode electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[14]
 - 9,10-EpOME transition: m/z 295 → specific fragment ions.[14]
 - Internal Standard (d4-9,10-EpOME) transition: m/z 299 → specific fragment ions.[14]
- Data Analysis: The concentration of 9,10-EpOME is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]

Conclusion

9,10-EpOME is a pivotal lipid mediator in the complex network of inflammatory signaling. As a primary metabolite of linoleic acid, its biological activities, and those of its diol metabolite 9,10-DiHOME, are subjects of ongoing research. Understanding the chemical properties, biological functions, and analytical methodologies for 9,10-EpOME is crucial for researchers in the fields of inflammation, pain, and drug development. This guide provides a foundational understanding for professionals working with this important signaling molecule.

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References

- 1. Coronaric acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]
- 6. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP450-derived oxylipins mediate inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 9(10)-EpOME | C18H32O3 | CID 6246154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. Human Metabolome Database: Showing metabocard for 9,10-DHOME (HMDB0004704) [hmdb.ca]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
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